molecular formula C7H16O3<br>H3COC3H6OC3H6OH<br>C7H16O3 B081100 2-(2-methoxypropoxy)propan-1-ol CAS No. 13588-28-8

2-(2-methoxypropoxy)propan-1-ol

Cat. No. B081100
Key on ui cas rn: 13588-28-8
M. Wt: 148.2 g/mol
InChI Key: CUDYYMUUJHLCGZ-UHFFFAOYSA-N
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Patent
US06531257B2

Procedure details

A slurry obtained by mixing 37.3 g of borosilicate glass powder, 24.9 g of alumina powder, 6.2 g of copolymer (weight average molecular weight=50,000) having a methacrylic acid/methyl methacrylate copolymerization ratio of 25/75 by weight, 3.1 g of ethanol and 0.5 g of dipropylene glycol monomethyl ether was formed in a sheet by the doctor blade method, and then dried at 100° C. for 1 hour to obtain a ceramic green sheet having a thickness of 30 μm.
[Compound]
Name
copolymer
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:6])(=O)[C:2](C)=[CH2:3].[C:7]([O:12]C)(=O)[C:8]([CH3:10])=C.[CH2:14]([OH:16])C>>[CH3:14][O:16][CH:8]([CH2:7][O:12][CH:2]([CH2:1][OH:6])[CH3:3])[CH3:10] |f:0.1|

Inputs

Step One
Name
copolymer
Quantity
6.2 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)O.C(C(=C)C)(=O)OC
Name
Quantity
3.1 g
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A slurry obtained

Outcomes

Product
Name
Type
product
Smiles
COC(C)COC(C)CO
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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